7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one
Overview
Description
7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one is a synthetic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or nitro groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their biological activities and applications. For instance, psoralen is used in the treatment of skin diseases, while 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one has broader applications in medicinal chemistry .
Properties
IUPAC Name |
7-methoxy-2-methyl-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAQANLUERRIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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